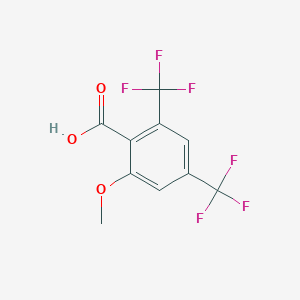

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-methoxy-4,6-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O3/c1-19-6-3-4(9(11,12)13)2-5(10(14,15)16)7(6)8(17)18/h2-3H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWWKGJYKXFWRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372418 | |

| Record name | 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180134-15-0 | |

| Record name | 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

CAS Number: 180134-15-0

This technical guide provides a comprehensive overview of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is a white crystalline powder.[1] Its chemical structure is characterized by a benzoic acid core substituted with a methoxy group and two trifluoromethyl groups. These trifluoromethyl groups significantly influence the molecule's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 180134-15-0 | [1][2][3] |

| Molecular Formula | C₁₀H₆F₆O₃ | [1][2][3] |

| Molecular Weight | 288.15 g/mol | [3] |

| Appearance | White powder | [1] |

| Purity | ≥99% | [1] |

Synthesis

Conceptual Synthetic Workflow

A plausible synthetic route could involve the multi-step transformation of a readily available starting material, such as a substituted toluene or aniline, incorporating the methoxy and trifluoromethyl groups, followed by the oxidation of a methyl group or hydrolysis of a nitrile to the carboxylic acid.

Caption: Conceptual workflow for the synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid.

General Experimental Protocols for Key Transformations

The following are general procedures for reactions that could be adapted for the synthesis of the target molecule.

1. Trifluoromethylation of an Aromatic Ring:

-

Reagents: A suitable aromatic precursor, a trifluoromethylating agent (e.g., trifluoromethyl iodide, Ruppert-Prakash reagent), and a catalyst (e.g., copper or palladium-based).

-

Protocol: To a solution of the aromatic starting material in an appropriate solvent (e.g., DMF, toluene), the trifluoromethylating agent and catalyst are added under an inert atmosphere. The reaction mixture is then heated to the desired temperature and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS. The product is then isolated through extraction and purified by column chromatography.

2. Nucleophilic Aromatic Substitution for Methoxylation:

-

Reagents: An activated aromatic halide, sodium methoxide, and a polar aprotic solvent (e.g., DMF, DMSO).

-

Protocol: The aromatic halide is dissolved in the solvent, and sodium methoxide is added portion-wise at room temperature or elevated temperature. The reaction is stirred until the starting material is consumed. The mixture is then poured into water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the methoxy-substituted product, which may be further purified by crystallization or chromatography.

3. Oxidation of a Methyl Group to a Carboxylic Acid:

-

Reagents: A methyl-substituted aromatic compound, a strong oxidizing agent (e.g., potassium permanganate, chromic acid), and an appropriate solvent (e.g., water, acetic acid).

-

Protocol: The methyl-substituted aromatic compound is suspended or dissolved in the solvent, and the oxidizing agent is added slowly. The reaction mixture is heated under reflux for several hours. After cooling, the excess oxidant is quenched, and the precipitated manganese dioxide (if using KMnO₄) is filtered off. The filtrate is then acidified to precipitate the carboxylic acid, which is collected by filtration and can be purified by recrystallization.

Spectroscopic Data

While specific spectroscopic data for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is not widely published, the expected spectral characteristics can be inferred from related compounds. Researchers can expect to see characteristic signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy.

Biological Activity and Applications in Drug Development

Currently, there is no publicly available data on the specific biological activity of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. However, the presence of the trifluoromethyl groups suggests potential applications in drug discovery. Trifluoromethyl groups are known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Benzoic acid derivatives with trifluoromethyl substituents are explored for a variety of therapeutic targets. For instance, some trifluoromethyl-containing benzoic acids have been investigated as inhibitors of enzymes or as modulators of receptors.

Given its structure, 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid could be a valuable intermediate for the synthesis of novel bioactive molecules in areas such as oncology, inflammation, and infectious diseases. It is likely available in screening libraries used for high-throughput screening to identify new drug leads.[4][5]

Safety and Handling

Detailed toxicology data for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid, CasNo.180134-15-0 Gansu Senfu Chemical Co., Ltd China (Mainland) [senfuchem.lookchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid | 180134-15-0 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lifechemicals.com [lifechemicals.com]

physicochemical properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . Due to the limited availability of experimentally validated data in peer-reviewed literature, this guide combines predicted values with detailed, standardized experimental protocols that can be employed for the precise determination of these properties.

Chemical Identity

-

IUPAC Name: 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

-

Molecular Weight: 288.15 g/mol

-

Appearance: White powder[2]

-

Storage: Store in a dry, cool, and well-ventilated area. Keep container tightly sealed.[2]

Physicochemical Properties

The following table summarizes the available quantitative data for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. It is important to note that much of the currently available data is predicted and should be confirmed through experimental validation.

| Property | Value | Data Type | Reference |

| Melting Point | 156-159 °C | - | ChemicalBook |

| Boiling Point | 253.6 ± 40.0 °C | Predicted | ChemicalBook |

| Density | 1.493 ± 0.06 g/cm³ | Predicted | ChemicalBook |

| pKa | 2.63 ± 0.36 | Predicted | ChemicalBook |

| Solubility | No quantitative data available. Expected to be slightly soluble in water. | - | - |

| LogP (Octanol-Water Partition Coefficient) | No quantitative data available. | - | - |

Experimental Protocols for Physicochemical Property Determination

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of aromatic carboxylic acids like 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Capillary Method (for small quantities)

-

Sample Preparation: A small amount of the liquid compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.

-

Heating and Observation: The apparatus is heated slowly. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of a compound. Potentiometric titration is a highly accurate method for its determination.

Methodology:

-

Solution Preparation: A precise weight of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

-

Titration Setup: The acidic solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The titrant (NaOH solution) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at half the volume of the equivalence point).

Determination of Aqueous Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of solid 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is added to a known volume of water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized base.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties.

Methodology: HPLC Method

-

System Calibration: A series of standard compounds with known LogP values are injected into a reverse-phase HPLC system. A correlation is established between the retention time of these standards and their LogP values.

-

Sample Analysis: A solution of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is injected into the same HPLC system under identical conditions.

-

LogP Calculation: The retention time of the target compound is measured, and its LogP value is calculated from the calibration curve.

Visualizations

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Safety and Handling

While a specific safety data sheet (SDS) for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is not widely available, related compounds with trifluoromethyl and benzoic acid moieties suggest that the following precautions should be taken.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

Always consult a comprehensive and compound-specific Safety Data Sheet before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and plausible synthetic pathway for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, a potentially valuable building block in pharmaceutical and materials science research. Due to the limited availability of a direct, documented synthesis in publicly accessible literature, this guide proposes a two-step approach grounded in well-established and analogous chemical transformations. The synthesis involves the initial preparation of a key intermediate, 3,5-bis(trifluoromethyl)anisole, followed by a regioselective directed ortho-metalation and subsequent carboxylation to yield the target compound.

I. Proposed Synthetic Pathway

The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is proposed to proceed via the following two key steps:

-

Nucleophilic Aromatic Substitution: Synthesis of 3,5-bis(trifluoromethyl)anisole from 3,5-bis(trifluoromethyl)bromobenzene.

-

Directed Ortho-metalation and Carboxylation: Regioselective lithiation of the anisole intermediate at the ortho-position, directed by the methoxy group, followed by quenching with carbon dioxide to introduce the carboxylic acid functionality.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathway.

| Step | Reactant(s) | Product | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 3,5-bis(trifluoromethyl)bromobenzene | 3,5-bis(trifluoromethyl)anisole | Sodium methoxide, Copper(I) bromide, 18-crown-6 | Methanol | 105 | 22 | 79.4 | >98.5 |

| 2 | 3,5-bis(trifluoromethyl)anisole | 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid | n-Butyllithium, Dry Ice (CO₂) | Anhydrous THF | -78 to r.t. | 2-4 | Estimated >70 | >95 (after purification) |

III. Detailed Experimental Protocols

Step 1: Synthesis of 3,5-bis(trifluoromethyl)anisole

Methodology: This procedure is based on a copper-catalyzed nucleophilic aromatic substitution reaction.

Materials:

-

3,5-bis(trifluoromethyl)bromobenzene

-

Sodium methoxide (30% solution in methanol)

-

Copper(I) bromide (CuBr)

-

18-crown-6

-

Methanol

-

Dichloromethane

-

Hydrochloric acid

-

Diatomaceous earth

-

Water

Procedure:

-

To a suitable reaction vessel, add 3,5-bis(trifluoromethyl)bromobenzene (25 g, 85 mmol), copper(I) bromide (366 mg, 3 mol%), and 18-crown-6 (1.57 g, 7 mol%).

-

Add a 30% solution of sodium methoxide in methanol (92.3 g).

-

Heat the reaction mixture to 105 °C and maintain for 22 hours. Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion (>97% conversion), cool the mixture and pour it into water (175 g).

-

Adjust the pH to 5-6 by the dropwise addition of hydrochloric acid.

-

Filter the mixture through a pad of diatomaceous earth.

-

Extract the aqueous phase with dichloromethane (2 x 150 g).

-

Combine the organic phases and purify by vacuum fractional distillation to yield 3,5-bis(trifluoromethyl)anisole as a clear liquid.

Step 2: Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

Methodology: This step utilizes the principle of directed ortho-metalation, where the methoxy group of the anisole derivative directs the deprotonation to the adjacent ortho position by an organolithium base. The resulting aryllithium species is then carboxylated by reaction with carbon dioxide.

Materials:

-

3,5-bis(trifluoromethyl)anisole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3,5-bis(trifluoromethyl)anisole (10 g, 41 mmol) in anhydrous THF (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours.

-

In a separate flask, crush a sufficient quantity of dry ice.

-

Carefully and quickly, transfer the lithiated anisole solution via cannula onto the crushed dry ice with vigorous stirring. A large excess of CO₂ should be used.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Acidify the aqueous layer to pH 1-2 with 1 M hydrochloric acid, which should precipitate the carboxylic acid.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid as a white solid.[1]

IV. Visualized Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the proposed synthesis pathway and the general experimental workflow for the directed ortho-metalation and carboxylation step.

Caption: Proposed two-step synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid.

Caption: Experimental workflow for the synthesis of the target compound from the anisole intermediate.

References

Spectral Analysis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral data expected for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid (CAS No. 180134-15-0). Due to the limited availability of public experimental spectra for this specific compound, this document outlines the predicted spectral characteristics based on analogous compounds and provides standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to assist researchers in the characterization and quality control of this and structurally related compounds.

Introduction

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. The presence of a methoxy group and two trifluoromethyl groups on the benzoic acid core significantly influences its electronic properties and, consequently, its spectral characteristics. Understanding these spectral features is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and pharmaceutical applications. While specific experimental data for this compound is scarce in public-access databases, we can predict its spectral behavior with high confidence by examining related molecules.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. These predictions are based on the analysis of structurally similar compounds, including various isomers of trifluoromethylbenzoic and methoxybenzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Ar-H (H-3) | 7.2 - 7.5 | Quartet (q) or Broad Singlet | ~1-2 Hz (⁴JH-F) | The two aromatic protons are in different environments relative to the CF₃ groups, but may be accidentally equivalent. Coupling to the meta-CF₃ group is expected. |

| Ar-H (H-5) | 7.5 - 7.8 | Quartet (q) or Broad Singlet | ~1-2 Hz (⁴JH-F) | Shifted downfield relative to H-3 due to the influence of the adjacent CF₃ group. |

| -OCH₃ | 3.8 - 4.1 | Singlet (s) | N/A | Typical range for a methoxy group on an aromatic ring. |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A | The chemical shift of the carboxylic acid proton is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (JC-F, Hz) | Notes |

| -COOH | 165 - 170 | Singlet (s) | N/A | |

| C-1 | 128 - 132 | Quartet (q) | ~30-35 Hz (²JC-F) | Carbon attached to the carboxylic acid group, coupled to the C-6 CF₃. |

| C-2 | 155 - 160 | Singlet (s) | N/A | Carbon bearing the methoxy group. |

| C-3 | 115 - 120 | Quartet (q) | ~3-5 Hz (³JC-F) | Coupled to the C-4 CF₃. |

| C-4 | 130 - 135 | Quartet (q) | ~30-35 Hz (²JC-F) | Carbon bearing a trifluoromethyl group. |

| C-5 | 120 - 125 | Quartet (q) | ~3-5 Hz (³JC-F) | Coupled to the C-6 CF₃. |

| C-6 | 132 - 137 | Quartet (q) | ~30-35 Hz (²JC-F) | Carbon bearing a trifluoromethyl group. |

| -CF₃ | 120 - 125 | Quartet (q) | ~270-280 Hz (¹JC-F) | The two CF₃ groups may have slightly different chemical shifts. |

| -OCH₃ | 55 - 60 | Singlet (s) | N/A |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C4-CF₃ | -60 to -65 | Singlet (s) | The two CF₃ groups are in different environments and should appear as two distinct singlets. The exact chemical shifts are sensitive to the solvent. |

| C6-CF₃ | -60 to -65 | Singlet (s) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is expected to be complex in the fingerprint region due to the various bending and stretching vibrations.

Table 4: Predicted Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad, Strong | O-H stretch of the carboxylic acid dimer (hydrogen-bonded) |

| 1680 - 1710 | Strong | C=O stretch of the carboxylic acid |

| 1580 - 1610 | Medium | C=C aromatic ring stretch |

| 1450 - 1500 | Medium | C=C aromatic ring stretch |

| 1200 - 1300 | Strong | C-O stretch of the carboxylic acid and C-F stretch |

| 1100 - 1200 | Strong | C-F stretch of the trifluoromethyl groups |

| 1000 - 1100 | Medium | C-O stretch of the methoxy group |

| 800 - 900 | Medium | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Relative Abundance | Assignment |

| 288 | Moderate | [M]⁺ (Molecular Ion) |

| 269 | Low | [M - F]⁺ |

| 257 | Moderate | [M - OCH₃]⁺ |

| 243 | Strong | [M - COOH]⁺ |

| 219 | High | [M - CF₃]⁺ |

| 69 | Strong | [CF₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for aromatic carboxylic acids. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent can affect chemical shifts.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans for adequate signal-to-noise.

-

¹³C NMR Acquisition: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

¹⁹F NMR Acquisition: ¹⁹F NMR is a highly sensitive technique. A standard one-pulse experiment is usually adequate. The spectral width should be large enough to encompass the expected chemical shifts of the trifluoromethyl groups.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment. Acquire a background spectrum of the empty accessory first. Then, acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Ionization:

-

Electron Ionization (EI): Introduce the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). EI is a hard ionization technique that often leads to extensive fragmentation.

-

Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source. ESI is a soft ionization technique that typically produces the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule, depending on the ion mode. For a carboxylic acid, negative ion mode is often preferred.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. Analyze the spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral characterization of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical compound.

Conclusion

While experimental spectra for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid are not widely available, a comprehensive understanding of its likely spectral features can be derived from the analysis of related compounds. This technical guide provides a robust framework for researchers working with this molecule, offering predicted data for NMR, IR, and MS, along with detailed, generalized experimental protocols. The provided workflow visualization further clarifies the process of chemical characterization. These resources are intended to facilitate the successful identification and quality assessment of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid in a research and development setting.

Commercial Suppliers of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid

For researchers, scientists, and drug development professionals seeking to procure 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid (CAS No. 180134-15-0), several commercial suppliers offer this chemical compound. This guide provides an overview of available suppliers and the specifications of their products. The molecular formula for this compound is C10H6F6O3, and its MDL number is MFCD00728738.[1][2]

Supplier and Product Overview

A summary of commercial suppliers for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is presented below, with details on purity, available quantities, and contact information where available.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |

| Appchem | 180134-15-0 | C10H6F6O3 | Not Specified | Inquire for details |

| Gansu Senfu Chemical Co., Ltd | 180134-15-0 | C10H6F6O3 | 99%+ | 25kg, 50kg, 180kg, 200kg, 250kg, 1000kg, custom |

| Sigma-Aldrich | 180134-15-0 | C10H6F6O3 | Not Specified | Inquire for details |

| BLD Pharmatech | 180134-15-0 | C10H6F6O3 | 97% | 1g, 5g, 25g |

Table 1: Commercial Suppliers and Product Specifications for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid.

Supplier Details

Appchem lists 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid under the catalog number AI95344.[2] Further details regarding purity and packaging are available upon request from the supplier.

Gansu Senfu Chemical Co., Ltd. , based in China, offers 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid with a purity of over 99%.[3] They can provide the compound in various bulk quantities and offer custom packaging.[3] They state that their products are typically used in the pharmaceutical, industrial, and agricultural sectors.[3]

Sigma-Aldrich lists 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid and provides the CAS number and linear formula.[4] For specific product details, including purity and available quantities, direct inquiry with the company is necessary.

BLD Pharmatech provides this chemical with a stated purity of 97% and offers it in quantities of 1g, 5g, and 25g.

Logical Workflow for Procurement

For researchers interested in acquiring this compound, the following workflow is recommended.

Caption: A streamlined workflow for procuring chemical reagents.

It is important to note that the scope of this guide is limited to the identification of commercial suppliers for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. The user's request for an in-depth technical guide including experimental protocols and signaling pathways cannot be fulfilled as this information is not relevant to the topic of commercial suppliers. For information on the synthesis and applications of structurally related compounds, further research into chemical literature is advised.[5][6]

References

- 1. keyorganics.net [keyorganics.net]

- 2. appchemical.com [appchemical.com]

- 3. 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid, CasNo.180134-15-0 Gansu Senfu Chemical Co., Ltd China (Mainland) [senfuchem.lookchem.com]

- 4. 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid | 180134-15-0 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available safety data and general best practices for handling hazardous chemicals. It is not a substitute for a comprehensive risk assessment that should be conducted prior to any handling or use of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier and adhere to all institutional and regulatory safety protocols.

Introduction

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid (CAS No: 180134-15-0) is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research and development. The presence of two trifluoromethyl groups and a methoxy group on the benzoic acid core suggests that this molecule may possess unique chemical and biological properties. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the protection of the environment.

This guide provides a summary of the available safety data, detailed experimental protocols for safe handling, and logical workflows to mitigate risks associated with the use of this compound.

Hazard Identification and Classification

The primary source of hazard information for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is its Safety Data Sheet (SDS). Based on available data, this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1]

GHS Hazard Statements:

Signal Word: Warning[1]

The toxicological properties of this specific compound have not been extensively investigated. Therefore, it should be handled with the same precautions as other potentially hazardous chemical powders.

Quantitative Safety Data

| Property | Data | Reference |

| GHS Classification | Acute toxicity, oral (Category 4) | [1] |

| Acute toxicity, dermal (Category 4) | [1] | |

| Acute toxicity, inhalation (Category 4) | [1] | |

| Hazard Statements | H302, H312, H332 | [1] |

| Appearance | White powder | |

| Storage | Keep in a dry, cool, and well-ventilated place. |

Experimental Protocols

Given the hazardous nature of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, all work must be conducted in a controlled laboratory environment with appropriate engineering controls and personal protective equipment. The following protocols are based on general best practices for handling hazardous chemical powders.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially if contaminated.

-

Eye Protection: Safety goggles or a face shield are required to protect against dust particles and splashes.

-

Respiratory Protection: All handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if there is a risk of aerosol generation, a respirator with an appropriate cartridge for organic vapors and particulates should be used.

-

Protective Clothing: A laboratory coat is required. For procedures with a higher risk of contamination, additional protective clothing, such as disposable sleeves or a full-body suit, may be necessary.

Weighing and Handling of the Solid Compound

-

Preparation: Designate a specific area within a chemical fume hood for weighing and handling. Cover the work surface with absorbent, disposable bench paper.

-

Container Handling: Keep the container of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid tightly closed when not in use.

-

Weighing:

-

Use an analytical balance inside a ventilated enclosure or a chemical fume hood.

-

To minimize dust generation, use a spatula to carefully transfer the powder to a tared weigh boat or directly into the reaction vessel.

-

Avoid scooping large amounts at once. Transfer small, manageable quantities.

-

Close the primary container immediately after dispensing the required amount.

-

-

Post-Handling:

-

Carefully clean the spatula and any other equipment that came into contact with the powder.

-

Wipe down the work surface within the fume hood with a damp cloth or a suitable solvent to decontaminate it.

-

Dispose of all contaminated materials (e.g., weigh boats, bench paper, gloves) as hazardous waste.

-

Spill and Emergency Procedures

-

Small Spills:

-

If a small amount of powder is spilled within the fume hood, carefully wipe it up with a damp cloth or absorbent pad.

-

Place the contaminated cleaning materials in a sealed bag for hazardous waste disposal.

-

-

Large Spills:

-

Evacuate the immediate area and restrict access.

-

If the spill is outside of a fume hood, do not attempt to clean it up without appropriate respiratory protection.

-

Follow your institution's emergency procedures for hazardous material spills.

-

-

Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

-

Disposal

All waste containing 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, including unused material, contaminated labware, and cleaning materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships for the safe handling of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid.

Potential Biological Activity and Research Context

While no specific biological activity or signaling pathway has been documented for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, the structural motifs present in the molecule are of interest in medicinal chemistry. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antifungal and anticancer effects.[2][3] The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and membrane permeability.

Researchers working with this compound should consider its potential for biological activity and handle it accordingly, even in early-stage research. Any biological assays should be conducted with appropriate containment and safety measures.

Conclusion

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is a chemical that requires careful handling due to its acute toxicity. While comprehensive toxicological data is not yet available, the information from the Safety Data Sheet provides a clear indication of the necessary precautions. Adherence to the experimental protocols and safety workflows outlined in this guide is essential for minimizing risk. As with all research chemicals, a culture of safety, thorough planning, and a comprehensive understanding of the potential hazards are the cornerstones of responsible scientific practice.

References

- 1. keyorganics.net [keyorganics.net]

- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. In the absence of specific experimental data in publicly available literature, this document outlines a theoretical solubility profile based on the compound's chemical structure and established principles of organic chemistry. Furthermore, it details robust experimental protocols for determining both qualitative and quantitative solubility, which are essential for applications in research and drug development. This guide also includes visual workflows and diagrams to elucidate the underlying chemical principles and experimental procedures.

Introduction

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is an aromatic carboxylic acid characterized by the presence of a methoxy group and two trifluoromethyl groups on the benzene ring. These functional groups significantly influence the molecule's polarity, hydrogen bonding capacity, and overall solubility in various solvents. Understanding the solubility of this compound is a critical parameter in drug discovery and development, impacting bioavailability, formulation, and in vivo efficacy.[1]

Theoretical Solubility Profile

The solubility of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is governed by the interplay of its functional groups:

-

Carboxylic Acid Group (-COOH): This polar group can act as both a hydrogen bond donor and acceptor, contributing to solubility in polar solvents like water and alcohols.[2] Its acidity allows for salt formation with bases, which dramatically increases aqueous solubility.[3][4]

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic, which tends to decrease water solubility.

-

Trifluoromethyl Groups (-CF3): These are strongly electron-withdrawing and increase the acidity of the carboxylic acid. While they contribute to the overall polarity of the molecule, their hydrophobic nature can limit water solubility.

-

Methoxy Group (-OCH3): This group is polar and can act as a hydrogen bond acceptor, potentially increasing solubility in polar solvents.

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The carboxylic acid and methoxy groups can hydrogen bond with protic solvents. However, the large hydrophobic aromatic ring and trifluoromethyl groups will limit extensive solubility in water. Solubility is expected to be higher in alcohols.[5] |

| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents can accept hydrogen bonds from the carboxylic acid and solvate the polar parts of the molecule without the competing hydrogen bonding network of water. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule due to the carboxylic acid, methoxy, and trifluoromethyl groups will likely make it poorly soluble in nonpolar solvents.[6] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO3) | High | As a carboxylic acid, it will react with bases to form a highly water-soluble carboxylate salt.[2][3] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Low | The compound is acidic and will not be protonated further in an acidic solution; solubility is expected to be similar to or less than in neutral water.[7] |

Experimental Protocols for Solubility Determination

To empirically determine the solubility profile, the following experimental protocols are recommended.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Solvents: Deionized water, 5% NaOH, 5% NaHCO3, 5% HCl, Ethanol, Methanol, DMSO, Hexane.

Procedure: [7]

-

Add approximately 25 mg of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid to a small test tube.

-

Add 0.75 mL of the selected solvent in small portions.

-

After each addition, shake the test tube vigorously for 30-60 seconds.

-

Observe the solution. If the solid completely dissolves, the compound is considered soluble. If any solid remains, it is considered insoluble.

-

For aqueous solutions, the pH can be tested with litmus or a pH meter to confirm the acidic nature of the compound.[8]

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and provides a precise measurement.[9]

Materials:

-

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a series of standard solutions of known concentrations of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid in the chosen solvent to create a calibration curve.

-

Add an excess amount of the solid compound to a flask containing a known volume of the solvent.

-

Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the flask for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution as necessary to fall within the range of the calibration curve.

-

Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis method.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Solubility Determination.

Acid-Base Chemistry and Aqueous Solubility

Caption: Acid-Base Effect on Aqueous Solubility.

Conclusion

References

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 5. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]

- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

The Trifluoromethyl Group: A Potent Modulator of Electronic Properties in Benzoic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group to a benzoic acid scaffold is a powerful strategy in medicinal chemistry and materials science to exquisitely tune molecular properties. This is primarily due to the profound electronic effects exerted by this unique substituent. This technical guide provides a comprehensive overview of the electronic influence of the trifluoromethyl group on benzoic acid, supported by quantitative data, detailed experimental protocols, and conceptual visualizations to aid researchers in their design and development endeavors.

Core Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[1] Its influence stems from the high electronegativity of the three fluorine atoms, which results in a strong electron-withdrawing inductive effect (-I). This effect significantly polarizes the sigma (σ) bonds, pulling electron density away from the aromatic ring and the carboxylic acid functional group.[2]

Unlike many other substituents, the trifluoromethyl group does not possess a significant resonance (mesomeric) effect.[2] This is because it lacks lone pairs or pi (π) orbitals that can overlap with the π-system of the benzene ring. Consequently, its electronic influence is almost entirely inductive.[1] This powerful -I effect has significant consequences for the acidity, reactivity, and spectroscopic properties of trifluoromethyl-substituted benzoic acids.

Visualization of Electronic Effects

The interplay of inductive and resonance effects is crucial for understanding substituent effects on aromatic systems. The following diagram illustrates the dominant inductive effect of the trifluoromethyl group on the benzoic acid core.

Figure 1: Dominant Inductive Effect of the CF3 Group.

Quantitative Analysis of Electronic Effects

The electron-withdrawing nature of the trifluoromethyl group markedly increases the acidity of benzoic acid. This is quantified by the acid dissociation constant (pKa) and the Hammett substituent constant (σ).

Acidity (pKa)

The pKa is a measure of the acid strength of a compound. A lower pKa value indicates a stronger acid. The trifluoromethyl group, by withdrawing electron density, stabilizes the resulting carboxylate anion, thereby increasing the acidity of the parent benzoic acid. The pKa of benzoic acid is approximately 4.20.[3][4][5]

| Compound | pKa |

| Benzoic Acid | 4.20[3][4][5] |

| 2-(Trifluoromethyl)benzoic Acid | ~3.3 (estimated) |

| 3-(Trifluoromethyl)benzoic Acid | 3.79 (measured in water) |

| 4-(Trifluoromethyl)benzoic Acid | 3.69 (predicted)[2][6] |

| 3,5-Bis(trifluoromethyl)benzoic Acid | ~2.8 (estimated) |

Table 1: pKa values of benzoic acid and its trifluoromethyl derivatives.

Hammett Substituent Constants

The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of an aromatic compound. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of the substituent. Positive σ values indicate electron-withdrawing groups.

| Substituent | σ (meta) | σ (para) |

| -CF3 | 0.43 | 0.54 |

Table 2: Hammett Substituent Constants for the Trifluoromethyl Group.

The positive and significant values for both σ_meta and σ_para confirm the strong electron-withdrawing character of the trifluoromethyl group.[7] The slightly larger value for the para position suggests a minor contribution from through-space field effects, in addition to the dominant inductive effect.

Spectroscopic Characterization

The electronic perturbations caused by the trifluoromethyl group are readily observable in the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the corresponding benzoic acid derivatives.

NMR Spectroscopy

¹H NMR: The electron-withdrawing nature of the CF3 group deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzoic acid.

¹³C NMR: The carbon atoms of the aromatic ring and the carbonyl carbon are also deshielded. The quaternary carbon attached to the CF3 group shows a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: This technique is particularly useful for fluorinated compounds. The trifluoromethyl group typically appears as a singlet in the ¹⁹F NMR spectrum, with a chemical shift that is sensitive to its electronic environment.[8]

| Compound | ¹H NMR (Aromatic Protons, ppm) | ¹³C NMR (Carbonyl Carbon, ppm) | ¹⁹F NMR (CF3, ppm) |

| Benzoic Acid | 7.4-8.1 | ~167 | N/A |

| 3-(Trifluoromethyl)benzoic Acid | 7.6-8.3 | ~166.5 | ~-63 |

| 4-(Trifluoromethyl)benzoic Acid | 7.7-8.2 | ~166.3 | ~-63 |

Table 3: Typical NMR Chemical Shifts (in CDCl₃ or DMSO-d₆). Note that exact values can vary with solvent and concentration.[2][5][9][10][11]

Infrared (IR) Spectroscopy

The strong electron-withdrawing effect of the trifluoromethyl group influences the vibrational frequencies of the carboxylic acid group.

C=O Stretch: The carbonyl stretching frequency is typically shifted to a higher wavenumber in trifluoromethyl-substituted benzoic acids compared to benzoic acid itself. This is due to the inductive withdrawal of electron density, which strengthens the C=O bond.

O-H Stretch: The O-H stretching vibration of the carboxylic acid group remains a broad band, characteristic of the hydrogen-bonded dimer.

| Compound | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |

| Benzoic Acid | ~1680-1700 | N/A |

| 3-(Trifluoromethyl)benzoic Acid | ~1710-1730 | ~1100-1350 (strong, multiple bands) |

| 4-(Trifluoromethyl)benzoic Acid | ~1700-1720 | ~1100-1350 (strong, multiple bands) |

Table 4: Characteristic IR Absorption Frequencies (in KBr or Nujol).[12][13]

Experimental Protocols

Accurate determination of the physicochemical properties of trifluoromethyl-substituted benzoic acids is crucial for their application. Detailed below are standard experimental protocols for pKa determination.

Potentiometric Titration for pKa Determination

This is a highly accurate method for determining the pKa of an acid.[14][15]

Figure 2: Workflow for pKa Determination by Potentiometric Titration.

Methodology:

-

Preparation: Accurately weigh a sample of the trifluoromethyl-substituted benzoic acid and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Data Collection: Monitor the pH of the solution using a calibrated pH meter after each incremental addition of the base.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.[1][16]

UV-Vis Spectrophotometry for pKa Determination

This method is useful for compounds that exhibit a change in their UV-Vis spectrum upon ionization and requires smaller sample quantities.[4][17]

Figure 3: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Methodology:

-

Preparation: Prepare a series of buffer solutions of constant ionic strength covering a range of pH values around the expected pKa.

-

Measurement: Add a small, constant amount of a stock solution of the trifluoromethyl-substituted benzoic acid to each buffer solution and record the UV-Vis spectrum.

-

Analysis: Plot the absorbance at a wavelength where the acidic and basic forms of the molecule have different extinction coefficients against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[18]

Synthesis

Trifluoromethyl-substituted benzoic acids are typically synthesized from the corresponding trifluoromethyl-substituted toluenes or through trifluoromethylation of benzoic acid derivatives. A common synthetic route involves the oxidation of the corresponding trifluoromethyltoluene.

Figure 4: General Synthesis of Trifluoromethylbenzoic Acids.

Other methods include the hydrolysis of trifluoromethyl-substituted benzonitriles or the carboxylation of a Grignard or organolithium reagent derived from a trifluoromethyl-substituted bromobenzene.[19][20][21]

Conclusion

The trifluoromethyl group is a key substituent for modulating the electronic properties of benzoic acid. Its strong, purely inductive electron-withdrawing nature significantly increases the acidity of the carboxylic acid group and influences its spectroscopic characteristics. This in-depth guide provides the foundational quantitative data, experimental protocols, and conceptual frameworks necessary for researchers, scientists, and drug development professionals to effectively harness the unique properties of trifluoromethyl-substituted benzoic acids in their work. A thorough understanding of these electronic effects is paramount for the rational design of novel pharmaceuticals and advanced materials.

References

- 1. scribd.com [scribd.com]

- 2. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. rsc.org [rsc.org]

- 6. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

- 7. Abstract [arxiv.org]

- 8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum [chemicalbook.com]

- 10. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR spectrum [chemicalbook.com]

- 11. 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR spectrum [chemicalbook.com]

- 12. Conformational stability, vibrational (FT-IR and FT-Raman) spectra and computational analysis of m-trifluoromethyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. asianpubs.org [asianpubs.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hi-tec.tripod.com [hi-tec.tripod.com]

- 19. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]

- 20. 2-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 21. Page loading... [guidechem.com]

potential applications of substituted trifluoromethylbenzoic acids

An In-depth Technical Guide to the Potential Applications of Substituted Trifluoromethylbenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Substituted trifluoromethylbenzoic acids are a class of chemical intermediates whose importance in modern science has grown exponentially. The strategic incorporation of the trifluoromethyl (–CF3) group onto the benzoic acid scaffold imparts a unique combination of physicochemical properties, including enhanced lipophilicity, metabolic stability, and altered acidity. These characteristics have made them invaluable building blocks in diverse fields, ranging from pharmaceutical and agrochemical development to advanced materials science. This technical guide provides a comprehensive overview of the core applications of these compounds, summarizes key quantitative data on their biological activity, presents detailed experimental protocols for their synthesis and evaluation, and visualizes the logical and biological pathways in which they are involved.

Introduction: The Strategic Importance of the Trifluoromethyl Moiety

The trifluoromethyl group is a cornerstone of modern medicinal and agricultural chemistry. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles. When appended to a benzoic acid ring, the –CF3 group can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the –CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.

-

Increase Lipophilicity: The –CF3 group increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its biological target. This is particularly crucial for drugs targeting the central nervous system.

-

Modulate Acidity: As a powerful electron-withdrawing group, the –CF3 moiety increases the acidity (lowers the pKa) of the carboxylic acid group, which can alter binding interactions with protein targets.

-

Serve as a Bioisostere: The –CF3 group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize target binding and selectivity.

These combined effects have established substituted trifluoromethylbenzoic acids as versatile and highly sought-after intermediates in the synthesis of complex, high-value molecules.

Core Applications

Pharmaceutical Development

Substituted trifluoromethylbenzoic acids are critical synthons for a wide array of active pharmaceutical ingredients (APIs). The carboxylic acid group provides a reactive handle for transformations into amides, esters, and other functional groups, while the substituted aromatic ring serves as a stable, functionalized core.

2.1.1 Oncology: FTO Demethylase Inhibitors for Acute Myeloid Leukemia (AML)

The N6-methyladenosine (m6A) demethylase, Fat mass and obesity-associated protein (FTO), is overexpressed in certain types of AML and promotes leukemogenesis by regulating the expression of key oncogenes like MYC.[1] Tricyclic benzoic acids, which often incorporate a trifluoromethyl group, have been developed as potent FTO inhibitors.[1] These inhibitors bind to the FTO active site, preventing the demethylation of m6A on target mRNAs. This leads to the upregulation of tumor suppressors (e.g., ASB2, RARA) and downregulation of oncogenes, ultimately inhibiting cancer cell proliferation.[1]

2.1.2 Neurology and Pain Management: TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain and temperature sensation. Antagonists of TRPV1 are being actively investigated as a new class of analgesics. Compounds derived from trifluoromethylbenzoic acids have been synthesized and evaluated as potent TRPV1 antagonists, demonstrating high binding affinity for the receptor.[2][3] The trifluoromethyl group in these molecules often contributes to the hydrophobic interactions within the receptor's binding pocket, enhancing potency.[2]

Agrochemical Innovations

The unique properties imparted by the trifluoromethyl group are also highly advantageous in agriculture for creating more effective and stable crop protection agents.

2.2.1 Fungicides: The Case of Fluopyram

A prominent example is the broad-spectrum fungicide Fluopyram .[4][5] It is synthesized via the formal condensation of 2-(trifluoromethyl)benzoic acid and 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine.[6] Fluopyram functions by inhibiting succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain of fungi, thereby preventing spore germination and mycelial growth.[6] Its use as both a foliar spray and a seed treatment makes it a versatile tool for controlling diseases like powdery mildew and botrytis.[6]

Advanced Materials Science

In materials science, the trifluoromethyl group is leveraged to enhance the properties of polymers and specialty materials.[7] The high thermal and chemical stability of the C-F bond translates to materials with improved resistance to heat, chemicals, and weathering. 4-(Trifluoromethyl)benzoic acid is used as a precursor in the synthesis of high-performance polymers and resins for demanding applications in the electronics and automotive industries.[7]

Quantitative Data Summary

The following tables summarize key physicochemical and biological activity data for representative substituted trifluoromethylbenzoic acids and their derivatives.

Table 1: Physicochemical Properties of Selected Trifluoromethylbenzoic Acid Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C₈H₅F₃O₂ | 190.12 | 107-110 | 247 |

| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | C₈H₅F₃O₂ | 190.12 | 104-106 | 238.5 |

| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C₈H₅F₃O₂ | 190.12 | 163 | 255 |

| 2,4,6-tris(Trifluoromethyl)benzoic Acid | 25753-26-8 | C₁₀H₃F₉O₂ | 326.11 | ~120-125[8] | - |

Table 2: In Vitro Inhibitory Activity of Selected Benzoic Acid Derivatives against FTO

| Compound | Description | FTO IC₅₀ (μM) | Ref. |

|---|---|---|---|

| FB23 | Tricyclic benzoic acid lead compound | ~0.2 | [1] |

| 13a | Tricyclic benzoic acid analog | ~0.2 | [1] |

| 14a | p-Nitrophenyl substituted analog | 1.5 | [9] |

| 14f | Benzoic acid substituted analog | 15.2 | [9] |

| 13c | 1-Naphthalene substituted analog | 4 |[9] |

Table 3: Binding Affinities (Kᵢ) of Selected Trifluoromethyl-Containing TRPV1 Antagonists

| Compound | Description | Kᵢ (nM) | Ref. |

|---|---|---|---|

| 7 | 4-(trifluoromethyl)benzyl C-region analog | 0.1 | [2] |

| 72 | Chiral N-(2-benzyl-3-pivaloyloxypropyl) propionamide | 4.12 | [3] |

| 73 | Chiral N-(2-benzyl-3-pivaloyloxypropyl) propionamide | 1.83 |[3] |

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds into effective drugs. For trifluoromethylbenzoic acid derivatives, SAR analysis reveals key insights:

-

Position of the –CF₃ Group: The position of the trifluoromethyl group on the benzoic acid ring is critical. In the development of HIF-1 inhibitors, an ortho-fluoro substitution showed better activity than meta or para substitutions.[10] This highlights the importance of substituent placement in dictating the molecule's orientation within the target's binding site.

-

Substituents on Phenyl Rings: For FTO inhibitors based on a tricyclic benzoic acid scaffold, modifications to peripheral phenyl rings significantly impact potency. Electron-withdrawing groups like nitro groups can enhance activity (e.g., compound 14a), while bulkier groups can be detrimental.[9]

-

Bioisosteric Replacement: In designing FTO inhibitors, replacing an intramolecular hydrogen bond with a sulfur-oxygen interaction led to a new series of potent 2-(arylthio)benzoic acid inhibitors, demonstrating the power of bioisosteric replacement in drug design.[11]

-

Hydrophobicity and Shape: For TRPV1 antagonists, docking studies suggest that interactions between the trifluoromethylbenzyl region and hydrophobic pockets within the receptor are key contributors to high potency.[2] The overall shape and hydrophobicity of the molecule are critical for effective binding.

Key Experimental Protocols

Synthesis of 2-(Trifluoromethyl)benzoic Acid via Chlorination and Hydrolysis

This protocol describes a two-step synthesis starting from o-toluic acid.[4]

Step 1: Synthesis of 2-(Trichloromethyl)benzoyl chloride

-

To a 1000 mL reaction flask equipped with a thermometer, stirrer, and condenser, add o-toluic acid (540.56 g), thionyl chloride (571.0 g), and N,N-dimethylformamide (2 g).

-

Raise the temperature to 90°C and stir for 3 hours until gas evolution ceases.

-

Cool the reaction mixture to 70°C and add benzoyl peroxide (5 g) as an initiator.

-

Raise the temperature to 120°C and introduce chlorine gas into the solution at a controlled rate (1-2 g/min ) for approximately 20 hours.

-

Monitor the reaction progress by sampling.

-

Upon completion, the resulting product is 2-(trichloromethyl)benzoyl chloride (purity ~97.8%).[4]

Step 2: Hydrolysis to 2-(Trifluoromethyl)benzoic acid

-

Slowly add the crude 2-(trichloromethyl)benzoyl chloride from Step 1 to a reaction flask containing distilled water (300 g) at a rate of ~4 g/min .

-

After the addition is complete, raise the temperature to reflux over 1-2 hours and maintain for 2 hours.

-

Slowly cool the reaction. A solid precipitate will begin to form around 85°C.

-

After cooling to room temperature over 2 hours, filter the solid precipitate and wash it with water.

-

Dissolve the crude solid in toluene (300 g) and cool slowly to recrystallize the final product, 2-(trifluoromethyl)benzoic acid (purity >99.5%).[4]

FTO Demethylase Activity/Inhibition Assay (Fluorescence-Based)

This protocol is adapted from methods used to screen for FTO inhibitors.[12][13]

-

Prepare Assay Buffer: 50 mM HEPES (pH 6.0), 300 µM 2-oxoglutarate, 300 µM (NH₄)₂Fe(SO₄)₂·6H₂O, and 2 mM L-ascorbic acid in RNase-free water.

-

Prepare Reaction Mixture: In a 96-well plate, combine the assay buffer with 7.5 µM of a methylated RNA substrate (e.g., m⁶A-containing RNA oligonucleotide) and 0.250 µM of recombinant FTO protein.

-

Add Inhibitor: Add the test compounds (dissolved in DMSO) to the wells at final concentrations ranging from 0.01 to 50 µM. Ensure the final DMSO concentration is ≤ 0.2%. Include a DMSO-only control.

-

Incubate: Incubate the plate at room temperature for 2 hours to allow the demethylation reaction to proceed.

-

Develop Signal: Add a read buffer containing a fluorescent reporter that binds preferentially to the demethylated RNA product (e.g., DFHBI-1T for Broccoli-tagged substrates).[12]

-

Measure Fluorescence: After a further incubation period (e.g., 2 hours to overnight at 4°C), measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 510 nm).[12]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine IC₅₀ values by fitting the data to a sigmoidal dose-response curve using appropriate software.

MTT Cell Proliferation Assay for AML Cells

This protocol is a standard method to assess the anti-proliferative effects of FTO inhibitors on cancer cells.[14][15]

-

Cell Plating: Seed AML cells (e.g., MONOMAC-6) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[14]

-

Compound Treatment: Add the test compounds (substituted trifluoromethylbenzoic acid derivatives) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[15]

-

Solubilize Formazan: Add 100 µL of Detergent Reagent (e.g., SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

-

Incubate: Leave the plate at room temperature in the dark for 2 hours.[15]

-

Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes involving substituted trifluoromethylbenzoic acids.

Caption: General workflow for synthesizing trifluoromethylbenzoic acids.

Caption: Role of trifluoromethylbenzoic acids in drug discovery.

Caption: FTO inhibition pathway by trifluoromethylbenzoic acid derivatives.

Conclusion and Future Outlook

Substituted trifluoromethylbenzoic acids are more than just chemical intermediates; they are enabling tools for innovation. Their unique structural and electronic properties provide a reliable scaffold for developing next-generation pharmaceuticals, more effective agrochemicals, and high-performance materials. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will further expand their utility. As researchers push the boundaries of molecular design, these powerful building blocks will undoubtedly play a central role in addressing critical challenges in human health, food security, and technology.

References

- 1. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. Fluopyram [sitem.herts.ac.uk]

- 6. Fluopyram | C16H11ClF6N2O | CID 11158353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2,4,6-tris(trifluoromethyl)benzoic Acid | 25753-26-8 | Benchchem [benchchem.com]

- 9. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Proliferation Assay [bio-protocol.org]

- 15. atcc.org [atcc.org]

The Advent of a Key Building Block: A Technical Guide to 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a significant building block in medicinal chemistry and drug discovery. The presence of two electron-withdrawing trifluoromethyl groups and an electron-donating methoxy group on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable synthon for creating complex molecules with potential therapeutic applications. This technical guide delves into the history, synthesis, and physicochemical properties of this compound, providing a comprehensive resource for researchers in the field. While a definitive historical record of its initial discovery remains elusive in publicly accessible literature, its development can be understood within the broader context of the increasing use of trifluoromethyl-substituted aromatics in pharmaceuticals.